molecular formula C8H7ClN2 B1632491 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 860362-49-8

5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1632491
CAS No.: 860362-49-8
M. Wt: 166.61 g/mol
InChI Key: WQMWLVOPXWKGIE-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 5-position and a methyl group at the 2-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and cyclization to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMWLVOPXWKGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine

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